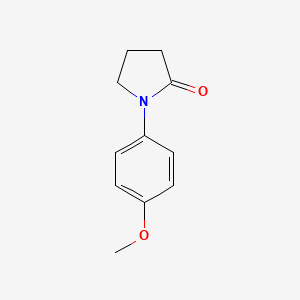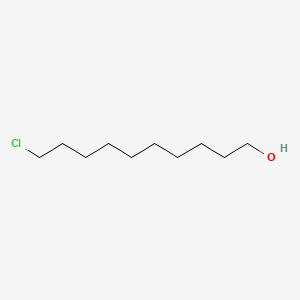
3-クロロ-1-メチル-1H-1,2,4-トリアゾール
概要
説明
3-Chloro-1-methyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the class of triazoles. It features a five-membered ring with three nitrogen atoms and two carbon atoms, with a chlorine atom at the 3rd position and a methyl group at the 1st position. This compound is known for its stability and resistance to certain reactions due to the aromatic character imparted by the nitrogen atoms .
科学的研究の応用
3-Chloro-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
作用機序
Target of Action
It is known that triazole compounds often interact with enzymes and proteins due to the presence of nitrogen atoms .
Mode of Action
The nitrogen atoms in the triazole moiety are known to actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
The interaction of triazole compounds with enzymes suggests that they may influence various biochemical pathways, depending on the specific enzymes they target .
Pharmacokinetics
Its physical properties such as a density of 146g/cm3, boiling point of 2352ºC at 760 mmHg, and a flash point of 961ºC have been reported . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Triazole compounds are often associated with anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
生化学分析
Biochemical Properties
3-Chloro-1-methyl-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in enzyme inhibition and antimicrobial activity. This compound interacts with specific enzymes involved in various biological processes. For instance, it has been shown to inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions. The triazole ring structure of 3-Chloro-1-methyl-1H-1,2,4-triazole allows it to bind to enzyme active sites, leading to enzyme inhibition . Additionally, 3-Chloro-1-methyl-1H-1,2,4-triazole exhibits antimicrobial properties, making it effective against a range of bacterial and fungal strains.
Cellular Effects
3-Chloro-1-methyl-1H-1,2,4-triazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis. Furthermore, 3-Chloro-1-methyl-1H-1,2,4-triazole affects gene expression by modulating the activity of transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of 3-Chloro-1-methyl-1H-1,2,4-triazole involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The triazole ring structure allows this compound to bind to enzyme active sites, leading to enzyme inhibition . This binding interaction can result in the inhibition of enzyme activity, thereby affecting various biochemical pathways. Additionally, 3-Chloro-1-methyl-1H-1,2,4-triazole can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-1-methyl-1H-1,2,4-triazole can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that 3-Chloro-1-methyl-1H-1,2,4-triazole can have lasting effects on cellular function, including changes in gene expression and metabolic activity . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound .
Dosage Effects in Animal Models
The effects of 3-Chloro-1-methyl-1H-1,2,4-triazole vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antimicrobial activity and enzyme inhibition. At high doses, 3-Chloro-1-methyl-1H-1,2,4-triazole can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed in animal studies, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
3-Chloro-1-methyl-1H-1,2,4-triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can inhibit the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, 3-Chloro-1-methyl-1H-1,2,4-triazole can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby influencing overall metabolic activity .
Transport and Distribution
The transport and distribution of 3-Chloro-1-methyl-1H-1,2,4-triazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, 3-Chloro-1-methyl-1H-1,2,4-triazole can interact with binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of 3-Chloro-1-methyl-1H-1,2,4-triazole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the nucleus, cytoplasm, or other organelles, depending on the presence of specific targeting signals . The subcellular localization of 3-Chloro-1-methyl-1H-1,2,4-triazole can affect its activity and function, as it interacts with different biomolecules in various cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazole typically involves the reaction of 3-amino-1,2,4-triazole with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production methods often employ continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of 3-Chloro-1-methyl-1H-1,2,4-triazole .
化学反応の分析
Types of Reactions: 3-Chloro-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 3-amino-1-methyl-1H-1,2,4-triazole or 3-methylthio-1-methyl-1H-1,2,4-triazole can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of 3-chloro-1-methyl-1H-1,2,4-triazole N-oxide, while reduction can yield 3-chloro-1-methyl-1H-1,2,4-triazole.
類似化合物との比較
- 3-Bromo-1-methyl-1H-1,2,4-triazole
- 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride
- 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Uniqueness: 3-Chloro-1-methyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 3rd position enhances its reactivity and potential for forming diverse derivatives compared to other triazole compounds .
特性
IUPAC Name |
3-chloro-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c1-7-2-5-3(4)6-7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPABSISQYPJJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205187 | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56616-92-3 | |
| Record name | 3-Chloro-1-methyl-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56616-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)












